molecular formula C16H17F2N3OS B2497527 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 450340-09-7

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

Cat. No. B2497527
CAS RN: 450340-09-7
M. Wt: 337.39
InChI Key: IJOSBFRFZOXGDM-UHFFFAOYSA-N
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Description

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide” is a compound that belongs to the class of organic compounds known as N-phenylureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring fused with a pyrazole ring, which is further substituted with a tert-butyl group and a difluorobenzamide group . The presence of these functional groups may contribute to the compound’s reactivity and potential biological activity.

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Iron (II) Complex Formation

The compound can react with divalent iron salt to afford the iron (II) complex . The iron (II) ion in this complex exists in the high-spin state (S = 2 for Fe (II)) and undergoes no temperature-induced spin transition in a range of 120–345 K . This property makes it possible to use the corresponding transition metal complexes for the production of diverse molecular devices and materials .

p38 MAP Kinase Inhibition

The compound could potentially be used as a p38 MAP kinase inhibitor . p38 MAP kinases are a class of mitogen-activated protein kinases that are responsive to stress stimuli and are involved in cellular responses to proinflammatory cytokines and physical stress .

Nitric Oxide (NO) Inhibition

The compound could potentially be used in the synthesis of molecules that inhibit Nitric Oxide (NO) production . NO is a free radical molecule that plays many roles in biological processes, and its overproduction can lead to various diseases .

Activators for Soluble Guanylate Cyclase

The compound could potentially be used in the synthesis of benzydamine analogs, which can be used as activators for soluble guanylate cyclase . Soluble guanylate cyclase is an enzyme that catalyzes the conversion of GTP to cGMP, a second messenger involved in many physiological and pathological processes .

Human Murine Double Minute 2 (MDM2) Inhibition

The compound could potentially be used in the synthesis of N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor . MDM2 is a negative regulator of the p53 tumor suppressor and is considered a promising target for cancer therapy .

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c1-16(2,3)21-14(9-7-23-8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSBFRFZOXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

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